1-(2-Butoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Butoxyphenyl)ethanone is an organic compound with the molecular formula C12H16O2. It is also known by its systematic name, Ethanone, 1-(2-butoxyphenyl)-. This compound is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to an ethanone moiety. It is a colorless to pale yellow liquid with a mild, pleasant odor.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Butoxyphenyl)ethanone can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromobutane with 2’-hydroxyacetophenone. The reaction typically proceeds under basic conditions, often using a base such as potassium carbonate, and is carried out in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Butoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl ethanones depending on the reagents used.
Scientific Research Applications
1-(2-Butoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for pharmaceutical compounds or as a model compound in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(2-butoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The butoxy group and ethanone moiety can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(2-Methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of a butoxy group.
1-(2-Ethoxyphenyl)ethanone: Contains an ethoxy group instead of a butoxy group.
1-(2-Propoxyphenyl)ethanone: Features a propoxy group in place of the butoxy group.
Uniqueness: 1-(2-Butoxyphenyl)ethanone is unique due to the presence of the butoxy group, which imparts distinct physical and chemical properties. The longer alkyl chain in the butoxy group can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-(2-butoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-4-9-14-12-8-6-5-7-11(12)10(2)13/h5-8H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUWTDOPTNDEMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.